molecular formula C16H14Br2 B14659965 1,1'-(2,4-Dibromobut-1-ene-1,1-diyl)dibenzene CAS No. 51752-40-0

1,1'-(2,4-Dibromobut-1-ene-1,1-diyl)dibenzene

Cat. No.: B14659965
CAS No.: 51752-40-0
M. Wt: 366.09 g/mol
InChI Key: FVKJRHJYQFGAEF-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2,4-dibromo-1-butene is an organic compound characterized by the presence of two bromine atoms and two phenyl groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-2,4-dibromo-1-butene typically involves the bromination of 1,1-diphenyl-1-butene. This can be achieved using bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the double bond of the butene reacts with bromine to form the dibromo compound .

Industrial Production Methods: Industrial production of 1,1-Diphenyl-2,4-dibromo-1-butene may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenyl-2,4-dibromo-1-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases such as KOH in ethanol.

Major Products:

    Substitution: Formation of phenyl-substituted alcohols or amines.

    Elimination: Formation of diphenyl-substituted alkenes.

Scientific Research Applications

1,1-Diphenyl-2,4-dibromo-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2,4-dibromo-1-butene involves its reactivity towards nucleophiles and bases. The presence of bromine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The phenyl groups provide stability to the resulting intermediates and products .

Comparison with Similar Compounds

Uniqueness: 1,1-Diphenyl-2,4-dibromo-1-butene is unique due to the presence of phenyl groups, which influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

51752-40-0

Molecular Formula

C16H14Br2

Molecular Weight

366.09 g/mol

IUPAC Name

(2,4-dibromo-1-phenylbut-1-enyl)benzene

InChI

InChI=1S/C16H14Br2/c17-12-11-15(18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

FVKJRHJYQFGAEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(CCBr)Br)C2=CC=CC=C2

Origin of Product

United States

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